5-Pentadecilresorcinol

Descripción general

Descripción

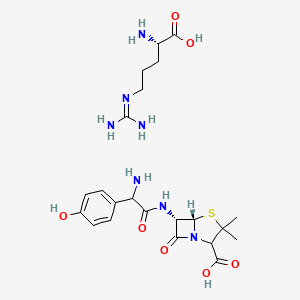

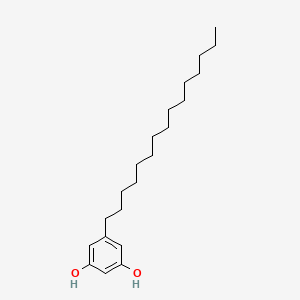

Adipostatina A, también conocida como 5-pentadecilbenceno-1,3-diol, es un alquilresorcinol, un tipo de lípido fenólico compuesto por cadenas alifáticas largas y anillos fenólicos. Es químicamente similar a la urushiol, el irritante que se encuentra en la hiedra venenosa. La Adipostatina A se puede encontrar en los frutos de Ginkgo biloba, Streptomyces cyaneus, el líquido de cáscara de nuez de cajú, Anacardium othonianum y Ardisia elliptica .

Aplicaciones Científicas De Investigación

La Adipostatina A tiene varias aplicaciones de investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar los lípidos fenólicos y su reactividad.

Biología: Se ha investigado su papel como inhibidor de la glicerol-3-fosfato deshidrogenasa, que participa en el metabolismo lipídico.

Medicina: Se ha explorado su potencial como agente anticancerígeno y su capacidad para prevenir la acumulación de triglicéridos en las células.

Industria: Se utiliza en el desarrollo de compuestos bioactivos y como producto natural en varias formulaciones .

Mecanismo De Acción

La Adipostatina A ejerce sus efectos principalmente al inhibir la glicerol-3-fosfato deshidrogenasa. Esta enzima juega un papel crucial en la vía glucolítica y el metabolismo lipídico. Al inhibir esta enzima, la Adipostatina A previene la conversión de glicerol-3-fosfato en dihidroxiacetona fosfato, reduciendo así la acumulación de triglicéridos en las células. Este mecanismo es particularmente relevante en el contexto de los trastornos metabólicos y el cáncer .

Compuestos Similares:

Adipostatina B: Otro alquilresorcinol con una estructura similar pero con una longitud de cadena alquílica diferente.

Urushiol: Químicamente similar pero se encuentra en la hiedra venenosa y es conocido por sus propiedades irritantes.

Bilobol: Un compuesto relacionado que se encuentra en Ginkgo biloba con actividades biológicas similares.

Unicidad: La Adipostatina A es única debido a su acción inhibitoria específica sobre la glicerol-3-fosfato deshidrogenasa y su presencia en una variedad de fuentes naturales. Su capacidad para prevenir la acumulación de triglicéridos y su potencial como agente anticancerígeno la convierten en un compuesto de gran interés tanto en la investigación científica como en las aplicaciones industriales .

Análisis Bioquímico

Biochemical Properties

5-Pentadecylresorcinol is a glycerol-3-phosphate dehydrogenase (GPDH) inhibitor . GPDH is an enzyme that plays a crucial role in lipid metabolism. By inhibiting GPDH, 5-Pentadecylresorcinol can potentially influence lipid metabolism and glycemic control .

Cellular Effects

5-Pentadecylresorcinol has been found to have significant effects on various types of cells. For instance, it has been shown to prevent triglyceride accumulation in 3T3-L1 cells, a mouse cell line used as a model for studying adipocyte differentiation . It also shows good larvicidal activity against Aedes aegypti . Furthermore, it has been observed to cause apoptosis in hepatocellular carcinoma cell lines .

Molecular Mechanism

The molecular mechanism of 5-Pentadecylresorcinol involves its role as a GPDH inhibitor . By inhibiting this enzyme, it can prevent the conversion of glycerol-3-phosphate to dihydroxyacetone phosphate in the glycolysis pathway, thereby influencing lipid metabolism and glycemic control .

Temporal Effects in Laboratory Settings

In laboratory settings, 5-Pentadecylresorcinol has been observed to depress growth through a depression of food intake in male weanling rats . Approximately 70% of the growth depression was attributed to decreased food intake, and 30% was due to a toxic effect of 5-Pentadecylresorcinol .

Dosage Effects in Animal Models

In animal models, the effects of 5-Pentadecylresorcinol vary with different dosages. For instance, in a study involving mice fed a high-fat diet, supplementation with 5-Pentadecylresorcinol was found to decrease blood glucose levels .

Metabolic Pathways

5-Pentadecylresorcinol is involved in the glycolysis pathway as a GPDH inhibitor . By inhibiting GPDH, it can influence the conversion of glycerol-3-phosphate to dihydroxyacetone phosphate, thereby affecting lipid metabolism and glycemic control .

Transport and Distribution

Given its lipophilic nature, it is likely to be distributed in lipid-rich areas of cells and tissues .

Subcellular Localization

Given its lipophilic nature and its role as a GPDH inhibitor, it is likely to be found in areas of the cell where lipid metabolism occurs, such as the endoplasmic reticulum .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La Adipostatina A se puede sintetizar mediante varios métodos. Un enfoque común implica la condensación de resorcinol con un haluro de alquilo de cadena larga en condiciones básicas. Esta reacción generalmente requiere una base fuerte como el carbonato de potasio y un solvente aprótico polar como el dimetilsulfóxido. La reacción se lleva a cabo a temperaturas elevadas para facilitar la formación del alquilresorcinol .

Métodos de Producción Industrial: La producción industrial de Adipostatina A a menudo implica la extracción de fuentes naturales como el líquido de cáscara de nuez de cajú o Streptomyces cyaneus. El extracto crudo se somete a múltiples pasos de gel de sílice, Sephadex LH-20 y cromatografía preparativa C-18 para aislar y purificar la Adipostatina A .

Análisis De Reacciones Químicas

Tipos de Reacciones: La Adipostatina A sufre varias reacciones químicas, que incluyen:

Oxidación: La Adipostatina A se puede oxidar para formar quinonas.

Reducción: Los grupos fenólicos se pueden reducir para formar las hidroquinonas correspondientes.

Sustitución: Los grupos hidroxilo pueden sufrir reacciones de sustitución con varios electrófilos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Se utilizan electrófilos como los cloruros de acilo o los haluros de alquilo en presencia de una base.

Productos Principales:

Oxidación: Formación de quinonas.

Reducción: Formación de hidroquinonas.

Sustitución: Formación de derivados alquilados o acilados.

Comparación Con Compuestos Similares

Adipostatin B: Another alkylresorcinol with a similar structure but different alkyl chain length.

Urushiol: Chemically similar but found in poison ivy and known for its irritant properties.

Bilobol: A related compound found in Ginkgo biloba with similar biological activities.

Uniqueness: Adipostatin A is unique due to its specific inhibitory action on glycerol-3-phosphate dehydrogenase and its presence in a variety of natural sources. Its ability to prevent triglyceride accumulation and its potential anti-cancer properties make it a compound of significant interest in both scientific research and industrial applications .

Propiedades

IUPAC Name |

5-pentadecylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-20(22)18-21(23)17-19/h16-18,22-23H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVVSCMOUFCNCGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062875 | |

| Record name | 1,3-Benzenediol, 5-pentadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Adipostatin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031009 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3158-56-3 | |

| Record name | 5-Pentadecylresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3158-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adipostatin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003158563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Pentadecylresorcinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenediol, 5-pentadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenediol, 5-pentadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-pentadecylresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-PENTADECYLRESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1FU33YCG0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Adipostatin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031009 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

95.5 - 96 °C | |

| Record name | Adipostatin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031009 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.